

AG-825: A Technical Guide to its Inhibition of HER2/neu

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tyrphostin **AG-825**, a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data on its inhibitory activity, the cellular pathways it affects, and the experimental methodologies used for its characterization.

Quantitative Analysis of AG-825 Inhibitory Activity

AG-825 demonstrates potent and selective inhibition of HER2/neu. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various biochemical and cell-based assays. A summary of these quantitative data is presented below.



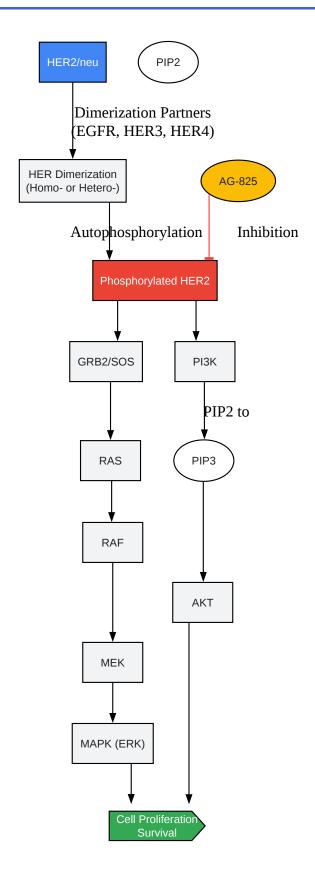
Target	Assay Type	IC50 Value	Cell Line	Reference
HER2/neu (ErbB2)	Kinase Assay	0.15 μΜ	-	[1][2][3]
HER2/neu (ErbB2)	Tyrosine Phosphorylation Inhibition	0.35 μΜ	-	[4][5]
EGFR (ErbB1)	Kinase Assay	19 μΜ	-	
Cell Proliferation	Antiproliferative Assay	30 μΜ	HCC1954	_

HER2/neu Signaling Pathway and Mechanism of AG-825 Action

HER2/neu is a member of the human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases. Upon homo- or heterodimerization with other family members like EGFR, HER3, and HER4, the intracellular kinase domain is activated, leading to autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Two of the most prominent pathways activated by HER2/neu are the RAS/MAPK and the PI3K/AKT pathways.

AG-825 functions as a selective, ATP-competitive inhibitor of the HER2/neu tyrosine kinase. By binding to the ATP-binding pocket of the HER2/neu kinase domain, **AG-825** prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by HER2/neu.





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HER2/neu signaling pathway and the inhibitory action of AG-825.



Experimental Protocols

The determination of the IC50 value of **AG-825** for HER2/neu involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

HER2/neu Kinase Assay (In Vitro)

This assay directly measures the ability of **AG-825** to inhibit the enzymatic activity of the isolated HER2/neu kinase domain. A common method is the ADP-Glo[™] Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant HER2/neu kinase
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- AG-825 (in DMSO)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of AG-825 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a multi-well plate, add the HER2/neu kinase, the peptide substrate, and the various concentrations of AG-825. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP to each well.

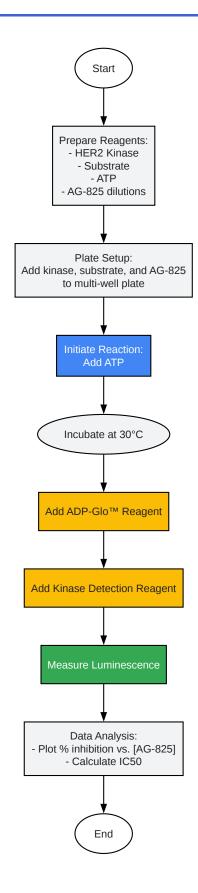






- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the **AG-825** concentration and fitting the data to a sigmoidal dose-response curve.





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Workflow for an in vitro HER2/neu kinase assay to determine IC50.



Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the effect of **AG-825** on the proliferation and viability of cancer cells that overexpress HER2/neu. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.

Materials:

- HER2/neu-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
- Cell culture medium and supplements
- AG-825 (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- Seed the HER2/neu-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of AG-825 in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of AG-825. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

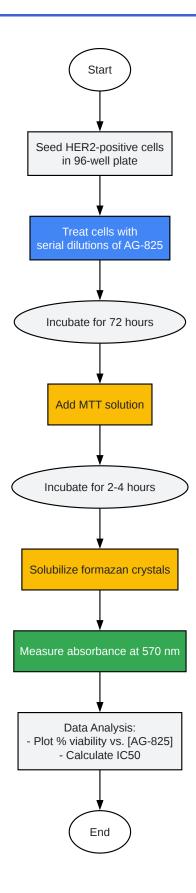






- Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.
- Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the logarithm of the **AG-825** concentration and fitting the data to a dose-response curve.





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